molecular formula C13H15O8- B1240556 2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate

2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate

Cat. No.: B1240556
M. Wt: 299.25 g/mol
InChI Key: TZPBMNKOLMSJPF-BZNQNGANSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Salicylic acid 2-beta-D-glucoside can be synthesized through enzymatic glycosylation of salicylic acid. The process involves the use of glycosyltransferases, which transfer glucose from a donor molecule to salicylic acid, forming the glucoside bond . The reaction conditions typically include a buffered aqueous solution with optimal pH and temperature to ensure enzyme activity.

Industrial Production Methods: Industrial production of 2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate often employs microbial fermentation techniques. For instance, genetically engineered strains of Escherichia coli can be used to produce this compound by introducing genes responsible for the biosynthesis of salicylic acid and its subsequent glycosylation . This method is environmentally friendly and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Salicylic acid 2-beta-D-glucoside undergoes various chemical reactions, including hydrolysis, oxidation, and conjugation.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Salicylic acid 2-beta-D-glucoside is unique due to its glycosylated structure, which enhances its stability and solubility compared to free salicylic acid. Similar compounds include:

Properties

Molecular Formula

C13H15O8-

Molecular Weight

299.25 g/mol

IUPAC Name

2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate

InChI

InChI=1S/C13H16O8/c14-5-8-9(15)10(16)11(17)13(21-8)20-7-4-2-1-3-6(7)12(18)19/h1-4,8-11,13-17H,5H2,(H,18,19)/p-1/t8-,9-,10+,11-,13-/m1/s1

InChI Key

TZPBMNKOLMSJPF-BZNQNGANSA-M

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

SMILES

C1=CC=C(C(=C1)C(=O)[O-])OC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate
Reactant of Route 2
2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate
Reactant of Route 3
2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate
Reactant of Route 4
2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate
Reactant of Route 5
2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate
Reactant of Route 6
2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate

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